molecular formula C20H21N3O2 B6348086 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354915-82-4

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Cat. No. B6348086
CAS RN: 1354915-82-4
M. Wt: 335.4 g/mol
InChI Key: BESOXUKYXAORJR-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (DMPP) is a synthetic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, and has been found to be useful in laboratory experiments due to its advantages and limitations.

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Pyranopyrimidine derivatives, including structures similar to 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, have shown broad synthetic applications due to their bioavailability. The utilization of hybrid catalysts in synthesizing these scaffolds has been highlighted as a significant area of research, indicating the compound's potential in developing lead molecules for pharmaceutical industries. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyranopyrimidine scaffolds, showcasing the diverse catalytic applications towards medicinal chemistry advancements (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Pharmacology

Pyrimidine derivatives are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, and anti-inflammatory activities. The compound's relevance in synthesizing new pyrimidine analogs with enhanced pharmacological activities is significant, offering potential pathways for developing novel therapeutic agents with minimal toxicity (Rashid et al., 2021).

Role in Anti-Alzheimer's Drug Development

Research has also focused on the potential use of pyrimidine derivatives as anti-Alzheimer's agents. The structural activity relationship (SAR)-based medicinal perspectives of pyrimidine derivatives have been explored, highlighting the compound's role in addressing neurological disorders and contributing to drug development aimed at mitigating or rehabilitating neurological impairments (Das et al., 2021).

Optoelectronic Material Development

Further applications extend into the synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems demonstrates their value in creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, indicating the broader applicability of compounds related to this compound in the field of material science (Lipunova et al., 2018).

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-5-6-14(9-13(12)2)17-11-18(23-20(21)22-17)16-10-15(24-3)7-8-19(16)25-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESOXUKYXAORJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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